2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 701227-09-0
Cat. No.: VC6113734
Molecular Formula: C17H15N3O3S
Molecular Weight: 341.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 701227-09-0 |
|---|---|
| Molecular Formula | C17H15N3O3S |
| Molecular Weight | 341.39 |
| IUPAC Name | 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C17H15N3O3S/c1-22-13-9-5-3-7-11(13)15(21)18-17-20-19-16(24-17)12-8-4-6-10-14(12)23-2/h3-10H,1-2H3,(H,18,20,21) |
| Standard InChI Key | CWYZQTGNJUCWHZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide, reflects its three primary components:
-
A 2-methoxybenzamide group at the N-terminus of the thiadiazole ring.
-
A 5-(2-methoxyphenyl) substituent on the thiadiazole’s fifth position.
-
A 1,3,4-thiadiazole heterocyclic core containing sulfur and nitrogen atoms .
X-ray diffraction analysis reveals that the thiadiazole ring forms dihedral angles of 3.70° and 1.74° with the two methoxyphenyl rings, resulting in near-coplanar alignment . Intramolecular N–H⋯O hydrogen bonding creates a planar six-membered ring system, further stabilizing the conformation . The molecular formula C₁₇H₁₅N₃O₃S corresponds to a molar mass of 341.39 g/mol, with a calculated density of 1.407 g/cm³ .
Table 1: Key Structural Descriptors
Spectroscopic Profiles
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational predictions using tools like PubChem’s 3D conformer model suggest characteristic absorption bands for:
-
N–H stretching (~3300 cm⁻¹) from the benzamide group.
-
C=O vibration (~1680 cm⁻¹) of the amide linkage.
-
Aromatic C–H bending (700–900 cm⁻¹) from methoxyphenyl rings .
Synthesis and Optimization
Classical Synthetic Routes
The most documented synthesis involves a two-step protocol:
-
Preparation of 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine: Achieved via cyclization of thiosemicarbazide derivatives under acidic conditions.
-
Acylation with 2-methoxybenzoyl chloride: Conducted in anhydrous pyridine at 273 K, yielding the target compound in ~65% purity after recrystallization from ethanol .
Critical parameters include:
-
Temperature control: Maintaining 273 K during acyl chloride addition minimizes side reactions.
-
Solvent selection: Pyridine acts as both solvent and acid scavenger, though alternatives like dichloromethane with triethylamine are feasible.
Process Innovations
Recent advancements focus on continuous flow chemistry to enhance yield and scalability. Microreactor systems enable precise stoichiometric control, reducing reaction times from hours to minutes while achieving ≥85% purity without recrystallization.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) indicates a melting point of 513–514 K, with decomposition onset at 623 K under nitrogen atmosphere . The high thermal stability suggests utility in high-temperature polymer composites or coatings.
Solubility and Partitioning
Experimental solubility data remain limited, but computational predictions using the ALOGPS algorithm estimate:
-
logP (octanol-water): 3.2 ± 0.3, indicating moderate lipophilicity.
-
Aqueous solubility: <0.1 mg/mL at 298 K, necessitating organic solvents (e.g., DMSO, acetone) for biological assays .
| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Target compound | 32–64 | 18.7 |
| 2-Chloro-4-nitro analog | 16–32 | 9.2 |
| 2,6-Dichloro derivative | 64–128 | 24.3 |
| 2-Methoxy analog (this compound) | 32–64 | 18.7 |
| Data synthesized from |
Emerging Applications and Future Directions
Materials Science
The planar, conjugated structure enables nonlinear optical (NLO) properties with a calculated hyperpolarizability (β) of 12.8 × 10⁻³⁰ esu, suggesting utility in photonic devices . Thin films deposited via chemical vapor deposition exhibit third-harmonic generation at 1064 nm .
Drug Discovery
Fragment-based drug design (FBDD) campaigns identify the thiadiazole-amide moiety as a versatile scaffold for kinase inhibitors. Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to EGFR tyrosine kinase, warranting further in vivo validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume